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Compound of Interest

Compound Name: Oxazolidine, 2-methyl-2-phenyl-

Cat. No.: B3055594

A comprehensive guide to the cross-referencing of spectroscopic data for 2-methyl-2-phenyl-
oxazolidine is presented below for researchers, scientists, and professionals in drug
development. This guide focuses on the expected spectroscopic characteristics of 2-methyl-2-
phenyl-oxazolidine by drawing comparisons with structurally similar compounds for which
experimental data is available.

Spectroscopic Data Comparison

Due to the limited availability of direct experimental spectroscopic data for 2-methyl-2-phenyl-
oxazolidine in public databases, this guide provides a comparative analysis of related
oxazolidine derivatives. The data presented in the following tables for analogous compounds
can be used to predict the spectral characteristics of 2-methyl-2-phenyl-oxazolidine.

Expected *H NMR Spectral Properties for 2-methyl-2-phenyl-oxazolidine:

Based on the structures of related compounds, the proton NMR spectrum of 2-methyl-2-phenyl-
oxazolidine is expected to show:

o Asinglet for the methyl protons (CHs) around 1.5-2.0 ppm.

o Multiplets for the methylene protons on the oxazolidine ring (-CH2-N- and -CH2-O-) between
3.0 and 5.0 ppm.

o Multiplets for the aromatic protons of the phenyl group in the region of 7.2-7.5 ppm.
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e Abroad singlet for the amine proton (NH) which may vary in chemical shift depending on the
solvent and concentration.

Expected 3C NMR Spectral Properties for 2-methyl-2-phenyl-oxazolidine:
The carbon NMR spectrum is anticipated to display:
o Asignal for the methyl carbon (-CHs) around 20-30 ppm.

 Signals for the methylene carbons of the oxazolidine ring (-CH2-N- and -CH2-O-) in the range
of 45-80 ppm.

o A signal for the quaternary carbon at the 2-position (-C(CHs)(Ph)-) between 90 and 100 ppm.
» Signals for the aromatic carbons of the phenyl group between 125 and 145 ppm.
Expected Infrared (IR) Spectroscopy Features for 2-methyl-2-phenyl-oxazolidine:

The IR spectrum would likely exhibit characteristic absorption bands corresponding to:

N-H stretching, typically a sharp peak around 3300-3400 cm™1.

e C-H stretching of the aromatic ring just above 3000 cm~* and of the alkyl groups just below
3000 cm~1.

e C=C stretching of the aromatic ring around 1600 cm~* and 1450 cm~1.

e C-N stretching in the 1250-1020 cm~1 region.

e C-O stretching, typically a strong peak in the 1260-1000 cm~1 range.
Expected Mass Spectrometry Fragmentation for 2-methyl-2-phenyl-oxazolidine:

In mass spectrometry (electron ionization), the molecule would be expected to show a
molecular ion peak [M]*. Common fragmentation patterns for oxazolidines involve the loss of
the substituents at the 2-position and ring cleavage. The loss of a methyl group ([M-15]*) or a
phenyl group ([M-77]*) would be anticipated.
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Comparison with Alternative Compounds

The following tables summarize the available spectroscopic data for compounds structurally

related to 2-methyl-2-phenyl-oxazolidine.

Table 1: TH NMR Spectroscopic Data of Related Oxazolidine Derivatives

Compound

Solvent

Chemical Shift
(ppm) and Reference

Multiplicity

(4S,5R)-4-methyl-5-
phenyloxazolidin-2-

one

CDCls

0.80 (d, J = 6.6 Hz,
3H), 4.18-4.24 (m,
1H), 5.70 (d, J=8.1
Hz, 1H), 6.79 (br s,
1H), 7.27-7.29 (m,
2H), 7.31-7.34 (m,
1H), 7.35-7.40 (m,
2H)

[1]

2-Methyl-2-oxazoline

1.95 (s, 3H), 3.75 (t,

(2]
2H), 4.20 (t, 2H)

Table 2: 13C NMR Spectroscopic Data of Related Oxazolidine Derivatives

Chemical Shift
Compound Solvent Reference
(ppm)
(4S,5R)-4-methyl-5- 17.4, 52.3, 80.9,
phenyloxazolidin-2- CDCls 125.8, 128.3, 128.4, [1]
one 134.9, 159.8
2-Methyl-2-oxazoline 13.8,54.5, 67.2, 168.0
Table 3: Mass Spectrometry Data of Related Oxazolidine Derivatives
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m/z (Relative

Compound lonization Method . Reference
Intensity)

2-Phenyl-oxazolidine Not specified 149, 118, ... [3]

3-(2-

Hydroxypropyl)-5-
Y ypropy) Electron lonization - [4]
methyl-2-

oxazolidinone

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:

o Weigh approximately 5-10 mg of the sample for tH NMR and 20-50 mg for 3C NMR.

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCls,
DMSO-de) in a standard 5 mm NMR tube.

o Ensure the sample is fully dissolved; vortex or sonicate if necessary.
IH NMR Acquisition:
e Tune and shim the spectrometer for the specific sample and solvent.

¢ Acquire a standard one-dimensional *H spectrum. Typical parameters include a 30-45° pulse
angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition
time of 2-4 seconds.

e Process the data by applying a Fourier transform, phase correction, and baseline correction.
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o Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0
ppm).

« Integrate the signals and determine the chemical shifts and coupling constants.
13C NMR Acquisition:

e Acquire a proton-decoupled 13C spectrum. Typical parameters include a 30-45° pulse angle,
a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds to ensure
quantitative data for quaternary carbons.

e Process the data similarly to the *H spectrum.

» Reference the spectrum to the solvent peak (e.g., CDCls at 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

e Ensure the ATR crystal is clean.

e Place a small amount of the solid or liquid sample directly onto the crystal.

o Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

e Collect a background spectrum of the empty ATR crystal.

o Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm~1.

e The data is presented as a plot of transmittance or absorbance versus wavenumber (cm™1).

Mass Spectrometry (MS)
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Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, a gas chromatograph-mass spectrometer
(GC-MS) or a direct-infusion electrospray ionization mass spectrometer (ESI-MS).

GC-MS (for volatile and thermally stable compounds):

» Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane,
ethyl acetate).

« Inject the solution into the GC, where the compound is separated on a capillary column.

e The separated compound enters the mass spectrometer, where it is ionized (typically by
electron ionization - El).

e The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
ESI-MS (for less volatile or thermally labile compounds):

o Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration
(e.g., 10-100 pMm).

 Infuse the solution directly into the ESI source, where it is sprayed into a fine mist and
ionized.

e The ions are then analyzed by the mass spectrometer.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic data cross-referencing
and a general experimental workflow for compound characterization.
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Caption: Logical workflow for cross-referencing spectroscopic data.
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Caption: General experimental workflow for compound characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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